molecular formula C17H16N8 B2856513 N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286706-98-6

N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No. B2856513
CAS RN: 1286706-98-6
M. Wt: 332.371
InChI Key: WGYUTQZQGGLRMZ-UHFFFAOYSA-N
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Description

Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . Triazolopyrimidines are a subclass of pyrimidines, composed of a triazole ring fused with a pyrimidine ring . They have been extensively studied due to their significant biological activities .


Synthesis Analysis

Pyrimidines and their derivatives can be synthesized through various methods. For instance, one method involves reacting chalcone with guanidine hydrochloride . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms. In the case of triazolopyrimidines, an additional triazole ring is fused to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions due to the presence of nitrogen atoms and the ability to form hydrogen bonds. They can participate in reactions such as alkylation, acylation, halogenation, and nitration .


Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds and are much weaker bases than pyridine. They are also soluble in water .

Scientific Research Applications

Anti-Gastric Cancer Activity

This compound has been studied for its potential anti-proliferation effects on gastric cancer cells. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These studies help in understanding the key descriptors that contribute to the compound’s efficacy and may aid in screening out efficient and novel drugs for treating gastric cancer.

Bioisostere of Purine Nucleus

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is known as a bioisostere of the purine nucleus . Bioisosteres are compounds with similar physical and chemical properties that can produce similar biological effects. This property makes the compound valuable in drug design, where it can be used to replace purine in medicinal compounds to potentially improve pharmacokinetics or reduce toxicity.

Synthesis of 8-Azapurine Derivatives

A three-step synthetic pathway has been developed for the synthesis of fully decorated 8-azapurines, with special attention on 6-alkyl-8-azapurines . This compound serves as a precursor in the synthesis, which is significant for creating a diverse library of 8-azapurines starting from various alkynes, azides, and amidines.

LSD1 Inhibitor Design

Docking studies suggest that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors . LSD1 is a target for cancer therapy, and inhibitors can play a role in epigenetic regulation. The interaction between the nitrogen atom in the pyridine ring and specific amino acids in LSD1 could be responsible for the improved activity, making this compound a valuable lead in drug discovery.

Anticancer Activity Against Breast and Colon Cancer

Derivatives of this compound have been studied for in vitro anticancer activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The results demonstrated decent activities against these cancer cells, suggesting the potential of these derivatives as anticancer agents.

Mechanism of Action

Target of Action

The primary target of this compound is currently under investigation. It has been suggested that it may have anti-gastric cancer effects .

Mode of Action

It is believed to interact with its targets in a way that inhibits the proliferation of gastric cancer cells .

Biochemical Pathways

It is known that the compound is involved in the inhibition of gastric cancer cell proliferation . The downstream effects of this inhibition are currently being studied.

Result of Action

The result of the compound’s action is believed to be the inhibition of gastric cancer cell proliferation . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer.

Future Directions

The future of pyrimidine research lies in exploring their diverse biological potential and developing new therapeutic agents. The development of novel pyrimidines with higher selectivity as anticancer agents is one of the promising future directions .

properties

IUPAC Name

7-N-(4-methylphenyl)-5-N-(pyridin-3-ylmethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-11-4-6-13(7-5-11)20-15-14-16(24-25-23-14)22-17(21-15)19-10-12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H3,19,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYUTQZQGGLRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

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